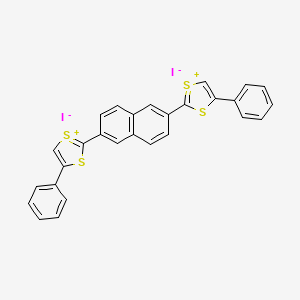
2,2'-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with two 4-phenyl-1,3-dithiol-1-ium groups attached, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide typically involves the reaction of naphthalene derivatives with phenyl-substituted dithiolium salts. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dithiolium groups. The process may also require specific solvents and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure consistency and purity in the final product.
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium groups to thiols.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiolium groups can participate in redox reactions, influencing cellular processes and pathways. The naphthalene core provides a stable framework that can interact with various molecular structures, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use as a ligand in catalysis.
2,2’-(Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile): Another naphthalene-based compound with different functional groups.
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide stands out due to its specific combination of dithiolium and phenyl groups attached to a naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
92827-73-1 |
|---|---|
分子式 |
C28H18I2S4 |
分子量 |
736.5 g/mol |
IUPAC名 |
4-phenyl-2-[6-(4-phenyl-1,3-dithiol-1-ium-2-yl)naphthalen-2-yl]-1,3-dithiol-1-ium;diiodide |
InChI |
InChI=1S/C28H18S4.2HI/c1-3-7-19(8-4-1)25-17-29-27(31-25)23-13-11-22-16-24(14-12-21(22)15-23)28-30-18-26(32-28)20-9-5-2-6-10-20;;/h1-18H;2*1H/q+2;;/p-2 |
InChIキー |
UAFKPOMWWPBXRZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C2=C[S+]=C(S2)C3=CC4=C(C=C3)C=C(C=C4)C5=[S+]C=C(S5)C6=CC=CC=C6.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
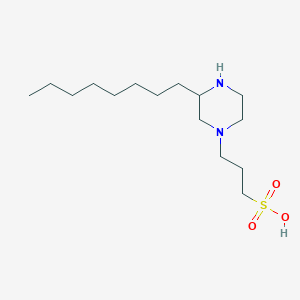

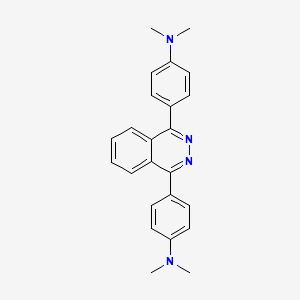
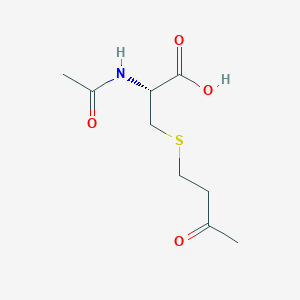
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
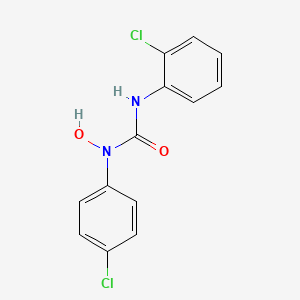
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
